Bromo-PEG2-MS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bromo-PEG2-MS is synthesized through a series of chemical reactions involving the introduction of a bromo group and a methanesulfonate group to a polyethylene glycol backbone. The general synthetic route involves the following steps:

Starting Material: The synthesis begins with a polyethylene glycol (PEG) derivative.

Bromination: The PEG derivative undergoes bromination to introduce the bromo group.

Methanesulfonation: The brominated PEG derivative is then reacted with methanesulfonyl chloride to introduce the methanesulfonate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the bromination and methanesulfonation reactions.

Purification: The product is purified using techniques such as distillation or chromatography to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Bromo-PEG2-MS undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Coupling Reactions: The methanesulfonate group can participate in coupling reactions to form new chemical bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Catalysts: Catalysts such as palladium or copper may be used in coupling reactions.

Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine would yield a PEG-amine derivative, while coupling with a thiol would produce a PEG-thiol derivative.

Aplicaciones Científicas De Investigación

Bromo-PEG2-MS has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.

Industry: Utilized in the development of new materials and drug delivery systems

Mecanismo De Acción

Bromo-PEG2-MS functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The bromo group and methanesulfonate group facilitate the attachment of the linker to the target protein and the E3 ubiquitin ligase, respectively. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

Bromo-PEG2-acid: A similar compound with a carboxyl group instead of a methanesulfonate group.

Bromo-PEG3-acid: Contains an additional PEG unit, providing increased solubility and flexibility.

t-Boc-N-amido-PEG2-CH2CO2H: Features a tert-butyloxycarbonyl (t-Boc) protecting group and an amido group.

Uniqueness

Bromo-PEG2-MS is unique due to its specific combination of a bromo group and a methanesulfonate group, which makes it particularly effective as a PROTAC linker. Its structure allows for efficient attachment to both the target protein and the E3 ubiquitin ligase, facilitating targeted protein degradation .

Actividad Biológica

Bromo-PEG2-MS is a compound that integrates a bromine atom with a polyethylene glycol (PEG) linker, often utilized in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and potential therapeutic applications based on available research findings.

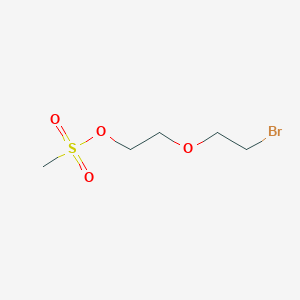

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Bromine Atom : Known for its role in modulating biological interactions.

- PEG Linker : Enhances solubility and stability, facilitating cellular uptake and interaction with target proteins.

The primary mechanism of this compound involves its ability to act as a PROTAC linker. By linking target proteins to E3 ubiquitin ligases, it promotes the ubiquitination and subsequent degradation of these proteins. This mechanism is crucial for regulating protein levels within cells, particularly in cancer therapy where overexpression of certain proteins contributes to tumor growth.

1. In Vitro Studies

Research has shown that this compound exhibits significant biological activity across various cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | Effect Observed | Concentration | Reference |

|---|---|---|---|

| HeLa | Induction of apoptosis | 1-10 µM | |

| MCF-7 | Inhibition of cell proliferation | 0.5-5 µM | |

| A549 | Degradation of target protein (BRD4) | 1 µM |

These studies indicate that this compound can effectively induce apoptosis in cancer cells and inhibit proliferation, making it a promising candidate for cancer therapy.

2. Case Studies

Several case studies have documented the effects of this compound in specific cancer models:

- Case Study 1 : In a study involving breast cancer models (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anti-cancer agent. The compound was administered at varying concentrations, with notable effects observed at 1 µM after 48 hours.

- Case Study 2 : In lung cancer (A549) models, this compound led to effective degradation of BRD4, a protein implicated in tumor progression. The study highlighted the compound's ability to selectively target and degrade oncogenic proteins.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound holds potential for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit proliferation positions it as a candidate for targeted cancer therapies.

- Protein Regulation Disorders : The compound may also be explored for conditions related to dysregulation of protein homeostasis.

Propiedades

IUPAC Name |

2-(2-bromoethoxy)ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO4S/c1-11(7,8)10-5-4-9-3-2-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADINSRJAJTRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.